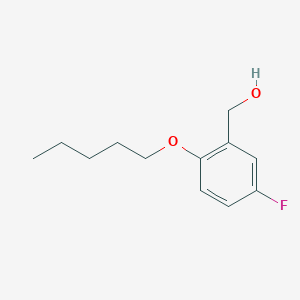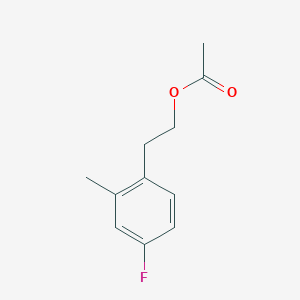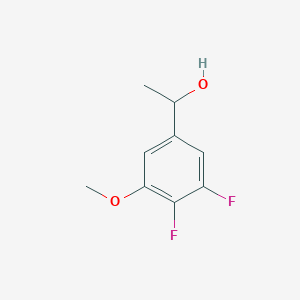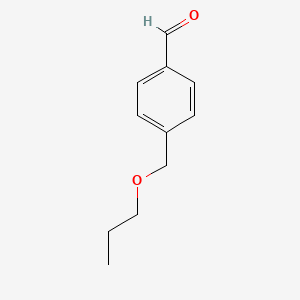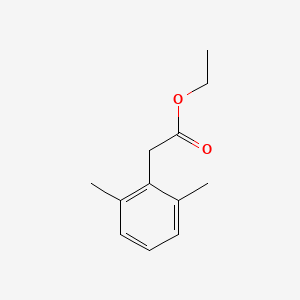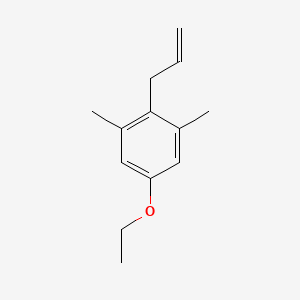
3-(2,6-Dimethyl-4-ethoxyphenyl)-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Dimethyl-4-ethoxyphenyl)-1-propene is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with ethoxy and dimethyl groups, and a propene chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethyl-4-ethoxyphenyl)-1-propene typically involves the alkylation of 2,6-dimethyl-4-ethoxybenzene with a suitable propene derivative. One common method is the Friedel-Crafts alkylation, where 2,6-dimethyl-4-ethoxybenzene reacts with propene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as zeolites or supported metal catalysts can be employed to facilitate the reaction under milder conditions, reducing energy consumption and improving safety.
化学反应分析
Types of Reactions
3-(2,6-Dimethyl-4-ethoxyphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the propene chain can yield the corresponding alkane using catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Epoxides or ketones.
Reduction: Saturated alkanes.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
3-(2,6-Dimethyl-4-ethoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2,6-Dimethyl-4-ethoxyphenyl)-1-propene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as electrophilic aromatic substitution or catalytic hydrogenation. The molecular targets and pathways involved are determined by the nature of the reaction and the conditions employed.
相似化合物的比较
Similar Compounds
3-(2,6-Dimethylphenyl)-1-propene: Lacks the ethoxy group, resulting in different reactivity and applications.
3-(4-Ethoxyphenyl)-1-propene: Lacks the dimethyl groups, affecting its steric and electronic properties.
3-(2,6-Dimethyl-4-methoxyphenyl)-1-propene: Contains a methoxy group instead of an ethoxy group, leading to variations in its chemical behavior.
Uniqueness
3-(2,6-Dimethyl-4-ethoxyphenyl)-1-propene is unique due to the presence of both ethoxy and dimethyl groups on the phenyl ring, which influence its reactivity and potential applications. The combination of these substituents provides a balance of steric and electronic effects, making it a versatile compound in organic synthesis and material science.
属性
IUPAC Name |
5-ethoxy-1,3-dimethyl-2-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-5-7-13-10(3)8-12(14-6-2)9-11(13)4/h5,8-9H,1,6-7H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISXGIDFNVKGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
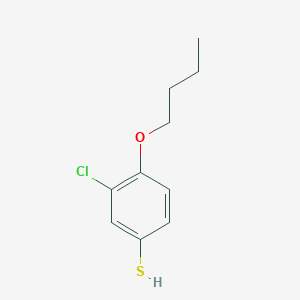
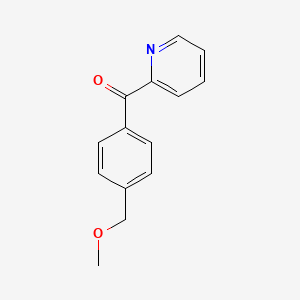
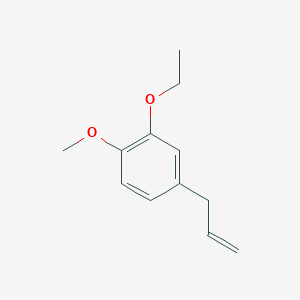
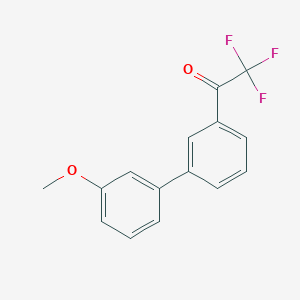
![4-[(Di-iso-propylamino)methyl]thiophenol](/img/structure/B7993465.png)
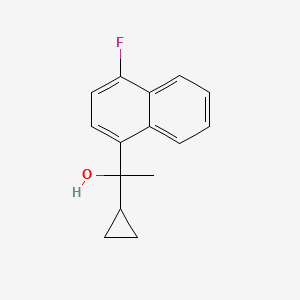
![2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7993489.png)
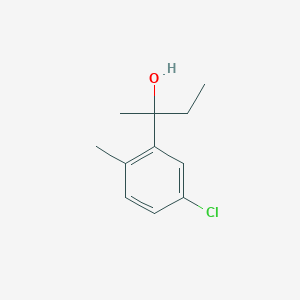
![2-[4-(Methylthio)phenyl]-2-propanol](/img/structure/B7993500.png)
